3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

Catalog No.
S1523419
CAS No.
149506-05-8
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic ...

CAS Number

149506-05-8

Product Name

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ZENOSLRCCHSZKU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O
  • Peptide Synthesis

    The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule could be a precursor to a protected amino acid. The Boc group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during chain assembly. Once incorporated into a peptide chain, the Boc group can be selectively removed to reveal the free amino group, allowing for further functionalization or cyclization ().

  • Tyrosine Derivatives

    The molecule shares structural similarities with the amino acid tyrosine, particularly the presence of a phenyl ring with a carboxylic acid group on the side chain. Research on modified tyrosine derivatives explores their potential biological activities, such as affecting neurotransmitter function or enzyme activity. However, further investigation is needed to determine if 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid exhibits similar properties ().

  • MedchemExpress Listing

    A commercial supplier lists this molecule as an (S)-enantiomer, suggesting potential research into its stereoselective properties. Stereoisomers can have different biological effects, and researchers may be interested in exploring the specific activity of the (S) form of this molecule compared to potential racemic mixtures ().

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid, also known as (S)-2-[(tert-butoxycarbonyl)amino]-3-(4-(tert-butoxycarbonyl)oxy)phenylpropanoic acid, is an organic compound characterized by a complex structure that includes a tert-butoxycarbonyl protecting group, an amino group, a phenyl moiety, and a propanoic acid backbone. Its molecular formula is C19H27NO7, and it features a chiral center, making it significant for asymmetric synthesis and pharmaceutical applications .

The compound exhibits various functional groups that contribute to its chemical properties and potential biological activities. The presence of the tert-butoxycarbonyl group serves as a protective group for the amino functionality, while the propanoic acid portion adds acidic characteristics to the molecule. This unique combination of features makes it a candidate for further exploration in synthetic chemistry and medicinal applications.

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring or at the carbon adjacent to the carboxylic acid group.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various chemical environments.

While specific biological activity data for 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is limited, compounds with similar structures often exhibit notable biological properties. These include:

  • Antimicrobial Activity: Many amino acid derivatives show potential as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit enzymatic functions.
  • Anticancer Properties: Some derivatives have been studied for their potential anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects: Certain structural analogs have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Further research is needed to elucidate the specific biological activities of this compound.

The synthesis of 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl derivative.
  • Formation of Propanoic Acid Backbone: The propanoic acid moiety is synthesized through standard organic reactions involving alkylation or acylation methods.
  • Coupling Reaction: The protected amino compound is coupled with the appropriate phenolic derivative to introduce the phenyl moiety.
  • Deprotection: If required, the tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino compound.

These methods highlight the importance of protecting groups in synthesizing complex organic molecules efficiently .

3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Asymmetric Synthesis: Its chiral nature makes it suitable for use in asymmetric synthesis processes, which are crucial in producing enantiomerically pure compounds.
  • Research Tool: It may be utilized in biological studies to explore mechanisms of action related to amino acids and their derivatives.

Interaction studies involving 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its biological activity and potential therapeutic uses.
  • Receptor Binding Studies: Understanding its affinity for different receptors could help determine its role in signaling pathways or therapeutic mechanisms.
  • Metabolic Pathway Analysis: Exploring how this compound is metabolized within biological systems can reveal its pharmacokinetics and pharmacodynamics.

Such studies are essential for establishing a comprehensive understanding of the compound's behavior in biological systems.

Several compounds share structural similarities with 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(4-{(Benzyloxy)carbonylamino}phenyl)propanoic acidContains benzyloxy instead of tert-butoxyPotentially different solubility and reactivity due to the benzene ring
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acidChlorine substitution on phenylMay exhibit different biological activities due to halogen effects
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acidMethoxy substitution on phenylDifferent electronic properties affecting reactivity

These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds. The unique combination of functional groups in 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid positions it as an interesting candidate for further exploration in synthetic chemistry and medicinal research .

XLogP3

2.2

Wikipedia

3-(Boc-4-aminophenyl)propionic acid

Dates

Modify: 2023-08-15

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